molecular formula C11H18N4O B12637056 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

Cat. No.: B12637056
M. Wt: 222.29 g/mol
InChI Key: YCLAQDWHZQYBNP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that features a morpholine ring substituted with two methyl groups and a pyrimidine ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine can be achieved through a Mannich reaction. This involves the reaction of a pyrimidine derivative with formaldehyde and 2,6-dimethylmorpholine under reflux conditions. The reaction typically proceeds at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Mannich reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or morpholine groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the morpholine or pyrimidine rings.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and pyrimidine derivatives, such as:

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4O/c1-7-4-10(12)14-11(13-7)15-5-8(2)16-9(3)6-15/h4,8-9H,5-6H2,1-3H3,(H2,12,13,14)

InChI Key

YCLAQDWHZQYBNP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=CC(=N2)N)C

Origin of Product

United States

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